molecular formula C7H12O2 B1281757 3-(1-Methylcyclopropyl)propanoic acid CAS No. 87433-66-7

3-(1-Methylcyclopropyl)propanoic acid

Cat. No. B1281757
CAS RN: 87433-66-7
M. Wt: 128.17 g/mol
InChI Key: YCVOGPHTDVZENI-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)propanoic acid is a compound that features a cyclopropyl group, which is a three-membered carbon ring, attached to a propanoic acid moiety. The presence of the cyclopropyl group can impart unique chemical properties to the molecule, making it of interest in various chemical syntheses and biological studies.

Synthesis Analysis

The synthesis of cyclopropane-containing compounds can be complex due to the strain in the three-membered ring. In the case of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, a related compound, the synthesis involved protecting the cyclopropene ring with iodination to facilitate further reactions. A mild deprotection step using activated zinc was employed to obtain the final product . Similarly, the total syntheses of enantiomerically pure cyclopropyl propanoic acids have been achieved using a series of reactions including modified Simmon–Smith cyclopropanation and Wittig reaction, showcasing the versatility of synthetic approaches for such molecules .

Molecular Structure Analysis

The molecular structure of cyclopropyl compounds is characterized by the angle strain in the cyclopropane ring, which can influence the reactivity of the molecule. The synthesis of enantiomerically pure cyclopropane derivatives, such as those mentioned in the second paper, indicates the importance of stereochemistry in the biological activity and synthesis of these compounds .

Chemical Reactions Analysis

Cyclopropane-containing fatty acids have been studied as potential inhibitors of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall. The synthesis of these compounds, including the cyclopropene and cyclopropane esters, is tailored to explore their biological activity . The chemical reactivity of cyclopropane rings often involves ring-opening reactions due to the high ring strain, which can be exploited in various chemical transformations.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of 3-(1-Methylcyclopropyl)propanoic acid, the related compounds synthesized in these studies likely exhibit properties influenced by the presence of the cyclopropyl group. For example, the solubility, boiling point, and stability of these compounds can differ significantly from their non-cyclopropyl analogs. The GC-MS method described for the determination of 1,3-dichloro-2-propanol in water highlights the importance of analytical techniques in characterizing such compounds, although it is not directly related to the cyclopropane derivatives discussed.

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Total Syntheses : The first efficient total syntheses of 3-(1R,2R)- and 3-(1S,2R)-2-(12-methyltridecyl)cyclopropyl)propanoic acid were achieved using key reactions like chelation-controlled modified Simmon–Smith cyclopropanation, Wittig reaction, and Horner–Wadsworth–Emmons olefination (Mohapatra et al., 2012).

  • Inhibitors of Mycolic Acid Biosynthesis : Methyl esters of 3-(2-octadecylcyclopropen-1-yl)propanoate and related analogues were synthesized and are considered as potential inhibitors of mycolic acid biosynthesis, crucial for mycobacterial cell wall formation (Hartmann et al., 1994).

Biological Applications

  • Cytotoxic Activity against Cancer Cells : A study synthesized amides of substituted 3-(pteridin-6-yl)propanoic acids showing cytotoxic effects against human hepatocellular carcinoma (HepG2) cells, suggesting potential for antitumor activity research (Kazunin et al., 2019).

  • Anticonvulsant and Antinociceptive Activity : New hybrid molecules derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones showed promising anticonvulsant and antinociceptive properties in animal models, indicating potential therapeutic applications (Kamiński et al., 2016).

Analytical Applications

  • Quality Control of Pharmaceuticals : Analytical methods for quality control of active pharmaceutical ingredients (APIs) derived from 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acids were developed, crucial for ensuring the safety and efficacy of new antimicrobial drugs (Zubkov et al., 2016).

Diagnostic Applications

  • Diagnosis of Hypoglycin A Intoxication in Horses : A method was developed for the rapid diagnosis of hypoglycin A intoxication in horses, which is caused by a plant toxin and is chemically related to 3-(1-Methylcyclopropyl)propanoic acid (Sander et al., 2016).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H318, H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

3-(1-methylcyclopropyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-7(4-5-7)3-2-6(8)9/h2-5H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCVOGPHTDVZENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90527276
Record name 3-(1-Methylcyclopropyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-Methylcyclopropyl)propanoic acid

CAS RN

87433-66-7
Record name 3-(1-Methylcyclopropyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90527276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1-methylcyclopropyl)propanoic acid
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